

Technical Guide: Ro 32-0432 Hydrochloride

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Compound of Interest

Compound Name: Ro 32-0432 hydrochloride
CAS No.: 151342-35-7; 1781828-85-0
Cat. No.: B2558385

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High-Selectivity Protein Kinase C (PKC) Inhibitor: Physicochemical Profile & Experimental Protocols

Executive Summary

Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive bisindolylmaleimide derivative that functions as a potent inhibitor of Protein Kinase C (PKC).[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits significant selectivity for conventional PKC isoforms (cPKC:

,
I,
II,
) over novel (
) and atypical isoforms.

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, specifically addressing the stoichiometry of the hydrochloride salt to ensure

accurate molarity calculations. It further details validated protocols for reconstitution, storage, and biological application in T-cell activation and cardiovascular research.

Part 1: Physicochemical Profile & Molecular Weight[3]

The Stoichiometry Criticality

In precision pharmacology, the distinction between the free base and the hydrochloride salt is the most common source of experimental error. Vendors often list the CAS number for the free base while selling the salt form, or vice versa.

Ro 32-0432 is most stable and soluble as the Hydrochloride (HCl) salt.

Data Table: Chemical Specifications

Property	Specification	Notes
Compound Name	Ro 32-0432 Hydrochloride	Bisindolylmaleimide XI Hydrochloride
CAS (HCl Salt)	151342-35-7	Verify batch COA; some vendors list Free Base CAS (145333-02-4) generically.
Molecular Weight (HCl)	489.01 g/mol	Use this for Molarity Calculations. Based on Monohydrochloride ().
Molecular Weight (Free Base)	452.55 g/mol	Provided for reference only.[1] Do not use for weighing the salt form.
Chemical Formula		
Appearance	Red to Orange Solid	Light sensitive.
Solubility	DMSO (10 mM), Methanol	Poorly soluble in water/PBS without co-solvents.

Batch-Specific Hydration Warning

CRITICAL: While the theoretical MW of the anhydrous HCl salt is 489.01 g/mol, bisindolylmaleimides are hygroscopic.

- Action: Always check the Certificate of Analysis (COA) for your specific batch.
- Variation: If your batch is a hydrate (e.g.,

), the effective molecular weight will be higher.
- Correction Formula:

Part 2: Mechanistic Pharmacology

Mechanism of Action

Ro 32-0432 functions as an ATP-competitive inhibitor.[2] It binds to the catalytic domain of the PKC enzyme, preventing the transfer of the

-phosphate from ATP to the serine/threonine residues of protein substrates.

Selectivity Profile

The compound is highly selective for Calcium-dependent (conventional) isoforms. This selectivity makes it a superior tool for dissecting PKC

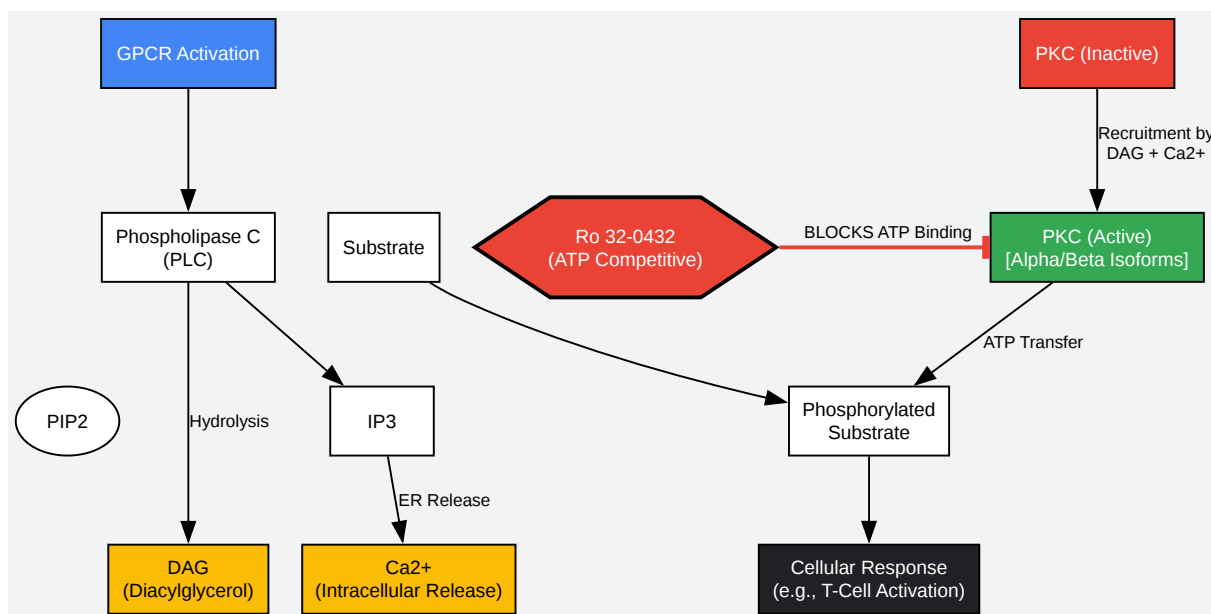
-mediated pathways without confounding effects from PKC

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Isoform	Class	IC50 (nM)	Selectivity Ratio (vs PKC)
PKC	Conventional	9.3	1.0 (Reference)
PKC I	Conventional	28.0	~3.0x
PKC II	Conventional	31.0	~3.3x
PKC	Conventional	37.0	~4.0x
PKC	Novel	108.0	>10x (Less Potent)

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Ro 32-0432 within the canonical G-Protein Coupled Receptor (GPCR) pathway.



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Figure 1: Ro 32-0432 competitively inhibits the ATP binding site of activated PKC isoforms, preventing downstream substrate phosphorylation.

Part 3: Experimental Handling & Reconstitution

As an Application Scientist, I recommend the following protocol to maximize compound stability and prevent precipitation in cell culture media.

Solvent Compatibility[3][5]

- Preferred: DMSO (Dimethyl sulfoxide).[3] Anhydrous, high purity.
- Avoid: Direct dissolution in water, PBS, or ethanol (solubility is significantly lower).

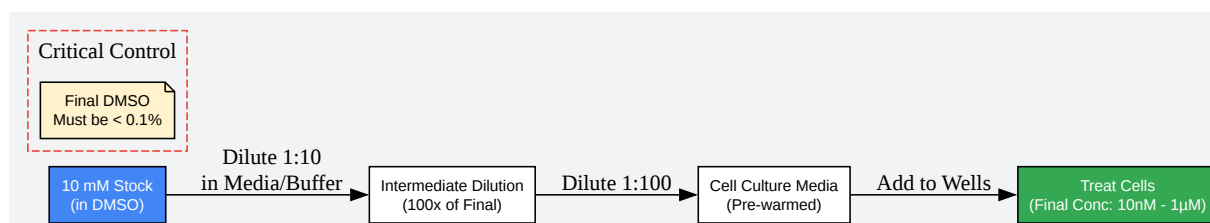
Reconstitution Protocol (Stock Solution)

Target: 10 mM Stock Solution (1 mL)

- Weighing: Weigh 4.89 mg of **Ro 32-0432 Hydrochloride**.
 - Note: If using the free base MW (452.[1]55) by mistake, you would under-dose your experiment by ~8%.
- Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO.
- Dissolution: Vortex vigorously.
 - Troubleshooting: If particulates remain, warm gently to 37°C for 2-5 minutes. Sonicate only if necessary (short bursts to avoid heating).
- Aliquoting: Divide into small aliquots (e.g., 50 L) to avoid freeze-thaw cycles.
- Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Protect from light.[1][3]

Application Workflow (Cell Culture)

Do not add the DMSO stock directly to the cell culture plate if the volume is small, as local high concentrations of DMSO can kill cells before mixing.



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Figure 2: Step-wise dilution strategy to prevent precipitation and DMSO toxicity.

Part 4: Validated Biological Applications

T-Cell Activation Assay

Ro 32-0432 is widely used to study the role of PKC in T-cell receptor (TCR) signaling.

- Target: Inhibition of IL-2 secretion and CD25 expression.
- Effective Concentration: 100 nM – 1

M.

- Protocol Insight: Pre-incubate cells with Ro 32-0432 for 30–60 minutes before stimulation with PMA/Ionomycin or anti-CD3/CD28 antibodies. This ensures the inhibitor occupies the ATP binding pocket before the kinase is activated.

Cardiovascular Contractility

Used to investigate the role of PKC

in regulating cardiac contractility (inotropy).[4]

- Mechanism: PKC

phosphorylates cardiac proteins (like troponin I or myosin binding protein C), often reducing contractility. Inhibition by Ro 32-0432 can enhance contractility in heart failure models.[4]

- Concentration: In isolated cardiomyocyte studies, 30–100 nM is often sufficient for selective PKC

inhibition.

References

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